Emodin-8-glucósido

Descripción general

Descripción

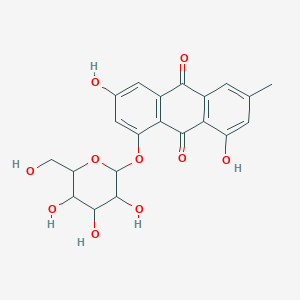

El Emodin-8-glucósido es un derivado glicosilado de la emodina, una antraquinona natural que se encuentra en diversas plantas, particularmente en las raíces del ruibarbo (especies de Rheum). Este compuesto exhibe numerosas actividades biológicas, incluyendo propiedades inmunomoduladoras, antiinflamatorias, antioxidantes, hepatoprotectoras y anticancerígenas .

Aplicaciones Científicas De Investigación

Química: Utilizado como precursor para sintetizar otros compuestos bioactivos.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la reducción de la inflamación.

Mecanismo De Acción

El mecanismo de acción del Emodin-8-glucósido involucra múltiples objetivos y vías moleculares:

Actividad anticancerígena: Inhibe la viabilidad y la proliferación de células cancerosas al inducir la apoptosis y el arresto del ciclo celular.

Actividad antiinflamatoria: Reduce la producción de citocinas proinflamatorias al inhibir la vía de señalización NF-κB.

Actividad antioxidante: Elimina los radicales libres y mejora la actividad de las enzimas antioxidantes.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Emodin-8-glucoside interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to the minor groove of DNA . It also exhibits inhibitory activity against rat lens aldose reductase and human DNA topoisomerase II . Moreover, it promotes the proliferation and differentiation of mouse MC3T3-E1 osteoblastic cells .

Cellular Effects

Emodin-8-glucoside has been shown to have significant effects on various types of cells and cellular processes. It inhibits the viability and proliferation of SK-N-AS neuroblastoma, T98G human glioblastoma multiforme, and C6 mouse glioblastoma cells in a dose-dependent manner . It also decreases infarct size in a rat model of focal cerebral ischemia and reperfusion injury when administered at a dose of 5 mg/kg .

Molecular Mechanism

Emodin-8-glucoside exerts its effects at the molecular level through various mechanisms. It binds to the minor groove of DNA , inhibits the activities of rat lens aldose reductase and human DNA topoisomerase II , and promotes the proliferation and differentiation of mouse MC3T3-E1 osteoblastic cells .

Dosage Effects in Animal Models

In animal models, the effects of Emodin-8-glucoside vary with different dosages. For instance, it has been shown to decrease infarct size in a rat model of focal cerebral ischemia and reperfusion injury when administered at a dose of 5 mg/kg . Specific information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Emodin-8-glucósido se puede sintetizar mediante la glicosilación enzimática de la emodina. Se ha utilizado la glicosiltransferasa de Bacillus licheniformis DSM13 (YjiC) para este fin. El proceso implica la eliminación de genes involucrados en la producción de precursores de NDP-azúcar en Escherichia coli y la sobreexpresión del gen de la uridiltransferasa de glucosa-1-fosfato (galU). La reacción se optimiza en un fermentador para lograr altos rendimientos .

Métodos de producción industrial: La producción industrial de this compound típicamente implica la extracción de fuentes vegetales como Reynoutria japonica Houtt. El proceso de extracción incluye el uso de extractos metanólicos seguido de cromatografía de partición centrífuga (CPC) y purificación con HPLC preparativa para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El Emodin-8-glucósido experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de la quinona de this compound .

Comparación Con Compuestos Similares

El Emodin-8-glucósido es único debido a su estructura glicosilada, que mejora su solubilidad y biodisponibilidad en comparación con su compuesto original, la emodina. Compuestos similares incluyen:

Aloe-emodina: Otro derivado de antraquinona con actividades biológicas similares, pero que difiere en su patrón de hidroxilación.

Crisofanol: Comparte similitudes estructurales con la emodina, pero carece de la glicosilación presente en el this compound.

El this compound destaca por sus propiedades farmacocinéticas mejoradas y su gama más amplia de actividades biológicas, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollos en diversos campos.

Propiedades

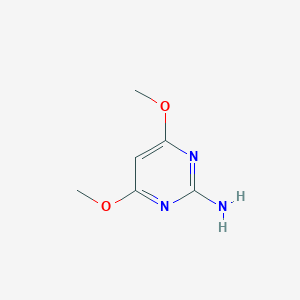

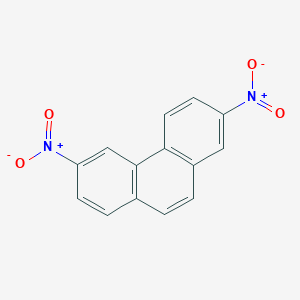

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWIRQIYASIOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945988 | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-21-5 | |

| Record name | NSC257449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Emodin-8-glucoside and where is it found?

A1: Emodin-8-glucoside is an anthraquinone glycoside found in various plants, notably Rumex crispus [] and Polygonum cuspidatum [, ]. It belongs to a class of natural compounds known for their diverse biological activities.

Q2: How does Emodin-8-glucoside interact with biological targets and what are the downstream effects?

A2: Emodin-8-glucoside has shown significant binding affinity to various targets:

- Matrix metalloproteinase-13 (MMP-13): Molecular docking studies suggest Emodin-8-glucoside interacts with the catalytic site of MMP-13, potentially inhibiting its activity. MMP-13 is involved in various diseases like cancer and osteoarthritis, making its inhibition therapeutically relevant [].

- G-quadruplex DNA: This compound demonstrates a high binding affinity for G-quadruplex structures, particularly in the promoter regions of oncogenes like c-KIT and c-MYC [, , ]. This binding stabilizes the G-quadruplex, potentially inhibiting the expression of these oncogenes and offering a possible anticancer mechanism [].

- Carbonic Anhydrase VI (CA VI): Computational studies indicate Emodin-8-glucoside can bind to the catalytic domain of CA VI, potentially inhibiting its activity. CA VI dysregulation is associated with conditions like obesity and cancer, suggesting a potential therapeutic avenue for Emodin-8-glucoside [].

Q3: Are there any studies on the anticancer activity of Emodin-8-glucoside?

A3: While in vitro studies show promising results, further research is needed to confirm its efficacy.

- In vitro anti-proliferative activity: Emodin-8-glucoside demonstrated significant anti-proliferative effects against Dalton's Lymphoma Ascites (DLA) cells in a dose-dependent manner [].

- Molecular docking with cancer-related proteins: Molecular docking studies revealed that Emodin-8-glucoside exhibits strong binding affinity to various cancer-related proteins, including AKT-1, NF-kB (p65), Stat-3, Bcl-2, Bcl-xl, and c-FLIP [].

Q4: Are there any known toxicological concerns with Emodin-8-glucoside?

A4: Currently, specific toxicological data on Emodin-8-glucoside is limited. Extensive research is needed to understand its safety profile, potential adverse effects, and long-term effects.

Q5: What analytical techniques are used to study Emodin-8-glucoside?

A5: Various analytical methods have been employed to characterize and quantify Emodin-8-glucoside:

- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry, allows separation and quantification of Emodin-8-glucoside in complex mixtures like plant extracts [, , ].

- Ultra-performance liquid chromatography (UPLC): This method offers increased sensitivity and faster analysis compared to traditional HPLC [].

- Spectroscopic methods: Techniques like UV-Vis spectrophotometry are used to confirm the presence and purity of Emodin-8-glucoside [].

- Molecular Docking: This computational approach helps predict the binding affinity and interactions of Emodin-8-glucoside with various biological targets [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)